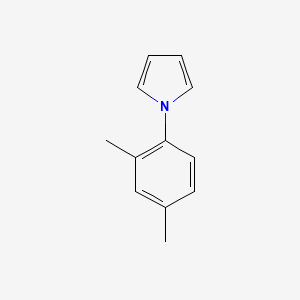

1-(2,4-dimethylphenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10-5-6-12(11(2)9-10)13-7-3-4-8-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUQRBJIZJZEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299109 | |

| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37560-43-3 | |

| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,4-Xylyl)-1H-pyrrole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-xylyl)-1H-pyrrole (also known as 1-(2,4-dimethylphenyl)-1H-pyrrole), a substituted N-arylpyrrole. The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs. This document details the fundamental molecular and physical properties of the title compound, offers an in-depth look at its synthesis via the Paal-Knorr reaction, outlines a detailed experimental protocol, and discusses its potential applications for researchers in drug discovery and materials science. This guide is intended to serve as a foundational resource, blending established chemical principles with practical, field-proven insights.

Introduction: The Significance of the N-Arylpyrrole Scaffold

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active molecules, including heme, chlorophyll, and vitamin B12. In the realm of synthetic chemistry, the substitution of a hydrogen atom on the pyrrole nitrogen with an aryl group yields an N-arylpyrrole. This structural modification significantly impacts the molecule's steric and electronic properties, often enhancing its biological activity and tuning its physical characteristics. N-arylpyrroles are prevalent in compounds exhibiting a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.

1-(2,4-Xylyl)-1H-pyrrole belongs to this important class of compounds. The introduction of the 2,4-dimethylphenyl (xylyl) group onto the pyrrole nitrogen creates a molecule with distinct conformational and electronic features, making it a valuable building block for the synthesis of more complex molecular architectures and a target for screening in drug development programs.

Molecular and Physicochemical Properties

The core attributes of 1-(2,4-xylyl)-1H-pyrrole are derived from its constituent aromatic systems. The following table summarizes its key molecular and calculated properties. It is important to note that while the molecular formula and weight are definitive, specific experimental data such as boiling point for this exact compound are not widely published; therefore, properties of analogous compounds are referenced for estimation.

| Property | Value | Source / Method |

| IUPAC Name | 1-(2,4-dimethylphenyl)-1H-pyrrole | --- |

| Synonyms | 1-(2,4-xylyl)-1H-pyrrole | --- |

| CAS Number | 37560-43-3 | |

| Molecular Formula | C₁₂H₁₃N | Calculation |

| Molecular Weight | 171.24 g/mol | Calculation |

| Appearance | Expected to be a liquid or low-melting solid | Analogy to similar N-arylpyrroles |

| Boiling Point | Est. >250 °C at 760 mmHg | Analogy to 2,5-dimethyl-1-phenyl-1H-pyrrole (155-160 °C at 15 mmHg) |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone) and insoluble in water | General principle for N-aryl compounds |

Synthesis of 1-(2,4-Xylyl)-1H-pyrrole: The Paal-Knorr Reaction

Causality Behind the Choice of Method: The most direct and reliable method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis. This reaction is renowned for its efficiency and simplicity, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of 1-(2,4-xylyl)-1H-pyrrole, the logical precursors are 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde, the simplest 1,4-dicarbonyl) and 2,4-dimethylaniline. The reaction proceeds under mildly acidic conditions, which catalyze the key cyclization and dehydration steps.

Mechanism of Action: The Paal-Knorr mechanism for pyrrole formation is a well-elucidated process. The reaction is initiated by the formation of an imine between the primary amine (2,4-dimethylaniline) and one of the carbonyl groups of the 1,4-dicarbonyl. The lone pair of the nitrogen then acts as a nucleophile, attacking the second carbonyl group to form a five-membered ring intermediate (a hemiaminal). Subsequent acid-catalyzed dehydration of this intermediate generates the aromatic pyrrole ring. This sequence is highly efficient and typically results in good to excellent yields of the final product.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system, designed for robustness and reproducibility. Each step includes justifications to ensure technical accuracy.

Materials:

-

2,5-Dimethoxytetrahydrofuran (1.0 eq)

-

2,4-Dimethylaniline (1.05 eq)

-

Glacial Acetic Acid (Catalytic amount, ~10 mol%)

-

Ethanol (Anhydrous, as solvent)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (Drying agent)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and 2,4-dimethylaniline (1.05 eq) to anhydrous ethanol (approx. 0.5 M concentration). The slight excess of the amine ensures complete consumption of the dicarbonyl precursor.

-

Catalyst Addition: Add glacial acetic acid (0.1 eq). The acid is crucial for catalyzing both the imine formation and the subsequent cyclization/dehydration steps.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid catalyst), water, and finally brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

-

Characterization: The structure of the purified 1-(2,4-xylyl)-1H-pyrrole should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show two distinct signals for the pyrrole ring protons: a triplet for the α-protons (adjacent to N) and a triplet for the β-protons, likely in the 6.0-7.5 ppm range. The xylyl group will exhibit signals in the aromatic region (around 7.0-7.3 ppm) and two singlets for the non-equivalent methyl groups in the upfield region (2.0-2.5 ppm).

-

¹³C NMR: The spectrum will show four signals for the pyrrole carbons and six signals for the aromatic carbons of the xylyl ring, in addition to two signals for the methyl carbons.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 171.24.

Potential Applications in Drug Development and Research

While specific applications for 1-(2,4-xylyl)-1H-pyrrole are not extensively documented, its structural class is of high interest. Pyrrole-containing compounds are known to be key pharmacophores in a variety of marketed drugs. Fused pyrrole systems are being actively investigated as potent inhibitors of EGFR and CDK2, crucial targets in cancer therapy. The structural framework of 1-(2,4-xylyl)-1H-pyrrole makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems that could be evaluated for such activities. Furthermore, pyrrole derivatives have been explored as antitubercular agents, presenting another avenue for potential therapeutic application.

Conclusion

1-(2,4-Xylyl)-1H-pyrrole is a synthetically accessible N-arylpyrrole with significant potential as a building block in medicinal chemistry and materials science. This guide has detailed its fundamental properties and provided a robust, mechanistically sound protocol for its synthesis via the Paal-Knorr reaction. The insights into its predicted spectroscopic characteristics and potential applications provide a solid foundation for researchers and drug development professionals looking to explore the utility of this and related compounds. The continued exploration of such fundamental heterocyclic scaffolds is essential for the discovery of next-generation therapeutics.

References

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Chemical Synthesis Database. 2,5-dimethyl-1-phenyl-1H-pyrrole. [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

-

NIST. 1H-Pyrrole, 2,4-dimethyl-. [Link]

-

ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]

-

Chemikart. 37560-43-3 | 1H-Pyrrole, 1-(2,4-dimethylphenyl)-. [Link]

-

PubChem. Pyrrole. [Link]

-

NIST. Pyrrole. [Link]

-

MDPI. Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. [Link]

-

MOspace. Synthesis and characterization of cerium (III) and (IV) compounds. [Link]

-

PubMed. Synthesis, characterization and biological activity of Cu(II), Zn(II) and Re(I) complexes derived from S-benzyldithiocarbazate and 3-acetylcoumarin. [Link]

-

ResearchGate. Synthesis and characterization of novel polytriazoleimides by CuAAC step-growth polymerization. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

-

RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

Royal Society of Chemistry. Selenacalixtriazines: Synthesis and Host–Guest Chemistry. [Link]

-

ResearchGate. Pyrroles as important pharmacological agents. [Link]

Beyond the Plane: Steric Modulation of Conjugation in 2,4-Dimethylpyrrole Systems

Executive Summary

The structural modification of pyrrole via methylation at the 2- and 4-positions introduces a profound duality in conjugated systems. While the 2,4-dimethyl group acts as a potent Steric Inhibition of Resonance (SIR) agent—effectively disrupting the planarity required for conductive polymers—it simultaneously serves as a critical stabilizing scaffold in the synthesis of rigid fluorophores like BODIPY.

This guide deconstructs the steric and electronic consequences of 2,4-dimethyl substitution. We analyze how these alkyl groups transition from being "defects" in conductive matrices to "locking mechanisms" in fluorescence imaging, providing actionable protocols for their synthesis and application.

The Physics of Steric Inhibition

To understand the impact of the 2,4-dimethyl motif, one must first quantify the geometric requirements of

The "Alpha-Blocker" Effect

In unsubstituted pyrrole, electropolymerization occurs exclusively at the

-

Termination of Conjugation: The C2-Methyl group physically blocks the primary site of oxidative coupling. This forces any potential linkage to occur at the C3 (

) or C5 ( -

The 4-Methyl Wedge: Even if coupling occurs at the open C5 position (forming a 5-5' dimer), the methyl group at C4 introduces significant van der Waals strain against the

-protons or substituents of the adjacent ring.

Result: The system undergoes a torsional rotation to relieve this strain. As

Visualization of Steric Logic

The following diagram maps the causal pathway from substitution to electronic disruption.

Figure 1: Causal pathway of Steric Inhibition of Resonance (SIR) in 2,4-dimethylpyrrole oligomers.

Application Case Study: The BODIPY "Lock"

While detrimental to conducting polymers, the steric bulk of 2,4-dimethylpyrrole is the cornerstone of BODIPY (Boron-Dipyrromethene) dye chemistry.

Mechanism of Fluorescence Enhancement

In meso-substituted BODIPY dyes, free rotation of the meso-phenyl ring acts as a non-radiative decay channel—essentially "wasting" excitation energy as heat.

-

The Role of 2,4-Dimethyl: When 2,4-dimethylpyrrole is used as the precursor, the resulting dye possesses methyl groups at positions 1, 3, 5, and 7.

-

The 1,7-Interaction: The methyl groups at positions 1 and 7 (derived from the C2-Me of the precursor) sterically clash with the ortho-protons of the meso-phenyl ring.

-

The Result: This steric locking restricts the rotation of the meso-ring, rigidifying the molecular framework. This suppression of vibrational/rotational relaxation significantly increases the Fluorescence Quantum Yield (FQY).

Comparative Data: Steric Impact on Photophysics

| Precursor | Resulting BODIPY Structure | Steric Consequence | Quantum Yield ( |

| Pyrrole | Unsubstituted Core | Free rotation of meso-phenyl | Low (< 0.20) |

| 2,4-Dimethylpyrrole | 1,3,5,7-Tetramethyl | Rotation Locked | High (> 0.80) |

| 3-Ethyl-2,4-dimethyl | 2,6-Diethyl-1,3,5,7-tetramethyl | Enhanced Solubility + Lock | High (> 0.85) |

Experimental Protocols

Synthesis of 2,4-Dimethylpyrrole (Knorr Method)

Context: This protocol utilizes the classic Knorr synthesis, reducing an in-situ generated nitroso-ester to form the pyrrole ring.

Reagents:

-

Ethyl acetoacetate (1 eq)

-

Sodium nitrite (0.5 eq)

-

Zinc dust (excess)[2]

-

Glacial acetic acid (Solvent/Reagent)[5]

Workflow:

-

Nitrosation: Dissolve ethyl acetoacetate in glacial acetic acid. Cool to 0–5°C. Add saturated aqueous

dropwise. Critical: Temperature must remain <10°C to prevent decomposition.[5] -

Reduction/Condensation: Add zinc dust slowly to the solution. The exotherm drives the reduction of the nitroso group to an amine, which immediately condenses with a second equivalent of ethyl acetoacetate.

-

Reflux: Heat the mixture to reflux for 1 hour to ensure cyclization.

-

Workup: Pour into ice water. The precipitate is the intermediate ester (Ethyl 2,4-dimethyl-3-pyrrolecarboxylate).

-

Hydrolysis/Decarboxylation: Saponify with NaOH, then heat the free acid to induce thermal decarboxylation, yielding pure 2,4-dimethylpyrrole.

Figure 2: Step-wise Knorr synthesis pathway for 2,4-dimethylpyrrole.

Synthesis of Tetramethyl-BODIPY

Context: Utilizing 2,4-dimethylpyrrole to synthesize a high-yield fluorophore.[6][7]

-

Condensation: Combine 2,4-dimethylpyrrole (2.2 eq) with an aldehyde (e.g., benzaldehyde, 1 eq) in dry DCM. Add catalytic TFA.[3] Stir for 3 hours under

. -

Oxidation: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1 eq) to oxidize the dipyrromethane to dipyrromethene. Stir for 30 mins.

-

Complexation: Add DIPEA (Triethylamine can be substituted) (excess), followed by

(excess). Stir for 2 hours. -

Purification: Wash with water, dry over

, and purify via silica gel chromatography (Hexane/DCM gradient).

Quality Control Check:

-

Appearance: Product should be a bright fluorescent orange/red solid.

-

NMR Validation: Look for singlet peaks corresponding to the methyl groups at ~2.5 ppm (positions 3,5) and ~1.4 ppm (positions 1,7).

References

-

Knorr Pyrrole Synthesis Mechanism & Protocol

-

Wang, J. B., et al. (2016).[8] "Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment." University Chemistry.

-

-

BODIPY Synthesis and Steric Effects

-

Steric Inhibition in Conductive Polymers

- Merz, A., et al. (2015). "Controlling the electro-mechanical performance of polypyrrole through 3- and 3,4-methyl substituted copolymers." RSC Advances.

-

Mechanochemical Synthesis of BODIPY

-

Strakova, K., et al. (2013).[9] "Expeditious, mechanochemical synthesis of BODIPY dyes." Beilstein Journal of Organic Chemistry.

-

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity [frontiersin.org]

- 7. Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 9. Expeditious, mechanochemical synthesis of BODIPY dyes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole via the Clauson-Kaas Reaction

Introduction: The Strategic Value of N-Arylpyrroles and the Clauson-Kaas Reaction

N-arylpyrroles represent a cornerstone scaffold in medicinal chemistry and materials science. Their unique electronic properties and conformational flexibility make them privileged structures in the design of novel therapeutics and functional organic materials. The target molecule of this guide, 1-(2,4-dimethylphenyl)-1H-pyrrole, is a valuable building block for the synthesis of more complex molecular architectures. The Clauson-Kaas reaction, first described in 1952, remains a highly efficient and versatile method for the synthesis of N-substituted pyrroles.[1] This reaction involves the acid-catalyzed condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran, offering a direct and often high-yielding route to pyrroles that are unsubstituted on the pyrrole ring carbons.[2]

This application note provides a comprehensive guide for the synthesis, purification, and characterization of 1-(2,4-dimethylphenyl)-1H-pyrrole, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the Clauson-Kaas reaction, provide a detailed and validated experimental protocol, and present the expected analytical data for the final product to ensure a self-validating workflow.

Mechanistic Insights: The "Why" Behind the Clauson-Kaas Protocol

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Clauson-Kaas reaction proceeds through a series of well-defined steps, each influenced by the chosen reaction conditions.

-

Activation of the Pyrrole Precursor: The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran. Protonation of one of the methoxy groups leads to its elimination as methanol and the formation of a highly reactive oxocarbenium ion intermediate. This intermediate exists in equilibrium with its ring-opened form, succinaldehyde.[3]

-

Nucleophilic Attack and Imine Formation: The primary amine, in this case, 2,4-dimethylaniline, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the succinaldehyde intermediate. This is followed by dehydration to form an imine.

-

Intramolecular Cyclization and Aromatization: The second amino group of the intermediate then undergoes an intramolecular nucleophilic attack on the other carbonyl group, forming a five-membered dihydropyrrole ring. Subsequent elimination of a second molecule of water leads to the formation of the aromatic pyrrole ring.

The choice of an acid catalyst is crucial. While strong mineral acids can be used, acetic acid is often preferred as it can also serve as the solvent and is sufficiently acidic to promote the reaction without causing significant degradation of the starting materials or the product.[4] Greener protocols have also been developed using water as a solvent or even solvent-free conditions, sometimes with the aid of microwave irradiation to accelerate the reaction.[1][4][5]

Caption: A simplified workflow of the Clauson-Kaas reaction for the synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole.

Experimental Protocol: Synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole

This protocol is based on the classical Clauson-Kaas conditions, which are robust and have been widely reported for the synthesis of N-arylpyrroles.[4]

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |

| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | 95-68-1 | Sigma-Aldrich | Toxic, handle with care. |

| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 696-59-3 | Sigma-Aldrich | Flammable, irritant. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Fisher Scientific | Corrosive. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | VWR | |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | VWR | Volatile, use in a fume hood. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | VWR | |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | VWR | For column chromatography. |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | VWR | Flammable. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | VWR | Flammable. |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethylaniline (5.0 g, 41.2 mmol).

-

Addition of Reagents: To the flask, add glacial acetic acid (30 mL) and stir until the amine has dissolved. Then, add 2,5-dimethoxytetrahydrofuran (5.45 g, 41.2 mmol) dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent system.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the acetic acid. Stir until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane to 95:5 hexane/ethyl acetate to afford the pure 1-(2,4-dimethylphenyl)-1H-pyrrole as a colorless to pale yellow oil.[2]

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2,4-Dimethylaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

2,5-Dimethoxytetrahydrofuran is flammable and an irritant. Keep away from ignition sources.

-

Glacial acetic acid is corrosive. Handle with care.

Characterization of 1-(2,4-dimethylphenyl)-1H-pyrrole

Accurate characterization of the final product is essential to confirm its identity and purity. The following data are predicted based on the analysis of closely related N-arylpyrroles and general principles of spectroscopic interpretation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(2,4-dimethylphenyl)-1H-pyrrole is expected to show distinct signals for the pyrrole and the dimethylphenyl protons. The protons on the pyrrole ring typically appear as triplets due to coupling with each other.

-

Expected ¹H NMR (500 MHz, CDCl₃) δ (ppm):

-

7.15-7.05 (m, 3H, Ar-H)

-

6.75 (t, J = 2.2 Hz, 2H, Pyrrole-Hα)

-

6.30 (t, J = 2.2 Hz, 2H, Pyrrole-Hβ)

-

2.35 (s, 3H, Ar-CH₃)

-

2.15 (s, 3H, Ar-CH₃)

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Expected ¹³C NMR (125 MHz, CDCl₃) δ (ppm):

-

138.0 (Ar-C)

-

136.5 (Ar-C)

-

135.0 (Ar-C)

-

131.0 (Ar-CH)

-

127.0 (Ar-CH)

-

125.0 (Ar-CH)

-

121.5 (Pyrrole-Cα)

-

109.0 (Pyrrole-Cβ)

-

21.0 (Ar-CH₃)

-

18.0 (Ar-CH₃)

-

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the product. Under electron ionization (EI), the molecular ion peak is expected to be prominent.

-

Expected MS (EI, 70 eV) m/z (%):

-

171 (M⁺, 100)

-

156 ([M-CH₃]⁺)

-

142

-

115

-

91

-

The fragmentation pattern of N-arylpyrroles is often characterized by the stability of the molecular ion.[6] Common fragmentation pathways may involve the loss of the methyl groups from the dimethylphenyl ring.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no product formation | Inactive 2,5-dimethoxytetrahydrofuran (may have hydrolyzed). | Use fresh or properly stored reagent. |

| Insufficient reaction time or temperature. | Increase reaction time and ensure reflux is maintained. Consider microwave-assisted synthesis for faster reaction times.[1] | |

| Formation of side products | Overheating or prolonged reaction time. | Monitor the reaction closely by TLC and stop when the starting material is consumed. |

| Difficult purification | Co-elution of impurities. | Optimize the eluent system for column chromatography. Consider purification by vacuum distillation.[7] |

Conclusion

The Clauson-Kaas reaction provides a reliable and efficient method for the synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole. The protocol detailed in this application note, coupled with the provided analytical data, offers a robust and self-validating workflow for researchers in organic synthesis and drug discovery. By understanding the underlying mechanism and potential pitfalls, scientists can confidently synthesize and characterize this valuable N-arylpyrrole building block for their research endeavors.

References

-

Ketcha, D. M., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2009(14), 181-190. [Link]

-

Gullapelli, K., Brahmeshwari, G., & Ravichander, M. (2019). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Bulletin of the Chemical Society of Ethiopia, 33(1), 143-148. [Link]

-

Kumar, D. S., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. [Link]

-

Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(10), 685-696. [Link]

-

Wang, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2577-2584. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Sonnet, P. E., et al. (2000). A convenient synthesis of substituted pyrroles. Synthetic Communications, 30(1), 71-80. [Link]

- BASF AG. (1996). Purification of crude pyrroles. U.S.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Smith, J. A., Ng, S., & White, J. (2006). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry, 4(12), 2477-2482. [Link]

-

Smith, K. M., & Langry, K. C. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Tetrahedron Letters, 46(36), 6075-6077. [Link]

-

Reddit. (2014). Succinaldehyde from 2,5-dimethoxytetrahydrofuran. r/chemistry. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesciencesite.com [lifesciencesite.com]

- 7. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

Application Note: One-Pot Synthesis of N-(2,4-Xylyl)pyrrole from 2,4-Xylidine

Executive Summary & Strategic Analysis

The N-arylpyrrole moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for anti-inflammatory agents (e.g., NSAID analogues), antifungal drugs, and HMG-CoA reductase inhibitors. This application note details the one-pot synthesis of N-(2,4-xylyl)pyrrole starting from 2,4-xylidine (2,4-dimethylaniline) .

The Challenge: Steric Hindrance

Synthesizing N-arylpyrroles from ortho-substituted anilines presents a specific kinetic challenge. The methyl group at the 2-position of 2,4-xylidine introduces steric bulk (the "ortho effect"), which:

-

Reduces Nucleophilicity: The amine nitrogen is less accessible for the initial attack on the carbonyl electrophile.

-

Destabilizes Intermediates: The planar transition state required for aromatization clashes with the ortho-methyl group, often requiring higher activation energies than unsubstituted anilines.

The Solution: Modified Clauson-Kaas Protocol

While the Paal-Knorr synthesis (using 1,4-dicarbonyls) is a viable alternative, the Clauson-Kaas reaction using 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) is preferred for this application. 2,5-DMTHF acts as a stable, masked equivalent of succinaldehyde. Under acidic reflux conditions, it generates the reactive dialdehyde in situ, maintaining a low concentration of the unstable intermediate and minimizing polymerization side reactions (black tar formation).

Reaction Mechanism

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an acid-catalyzed ring opening of the furan precursor, followed by a double condensation with the amine.

Figure 1: Mechanistic pathway of the Clauson-Kaas pyrrole synthesis. The acid catalyst serves dual roles: deprotecting the furan and activating the carbonyls for amine attack.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[1][2] | Role |

| 2,4-Xylidine | 95-68-1 | 1.0 | Substrate (Amine) |

| 2,5-Dimethoxytetrahydrofuran | 696-59-3 | 1.1 - 1.2 | Succinaldehyde precursor |

| Glacial Acetic Acid (AcOH) | 64-19-7 | Solvent | Solvent & Catalyst |

| Sodium Acetate (Optional) | 127-09-3 | 0.5 | Buffer (prevents charring) |

Equipment

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser.[3]

-

Oil bath or heating mantle.[3]

-

Separatory funnel.

-

Rotary evaporator.

-

Inert gas line (Nitrogen/Argon) – Recommended to prevent pyrrole oxidation.

Experimental Protocols

Protocol A: Robust Batch Synthesis (Recommended)

Best for gram-scale synthesis with high purity requirements.

-

Setup: Charge a 100 mL round-bottom flask with 2,4-xylidine (1.21 g, 10 mmol) and glacial acetic acid (20 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (1.45 mL, 11 mmol) to the stirring solution.

-

Note: The solution may turn slightly yellow/orange immediately.

-

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (118°C) for 1–2 hours .

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting amine spot (polar, stains with ninhydrin) should disappear, and a new non-polar spot (pyrrole, Ehrlich’s reagent positive) should appear.

-

Critical Step: Due to the ortho-methyl group, do not reduce the temperature below reflux; kinetic energy is needed to overcome steric hindrance.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL).

-

Scenario 1 (Solid): If a precipitate forms, filter, wash with water, and dry.[4]

-

Scenario 2 (Oil): If an oil separates (common with xylyl derivatives), extract with Dichloromethane (DCM) (3 x 30 mL).

-

-

Purification:

-

Wash the combined organic layers with saturated NaHCO₃ (to remove acetic acid) and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Refinement: If the product is dark (oxidation), pass through a short pad of silica gel using Hexane/DCM (1:1).

-

Protocol B: Microwave-Assisted Green Synthesis

Best for high-throughput screening or rapid library generation.

-

Mixture: In a microwave vial, combine 2,4-xylidine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and Water (3 mL).

-

Catalyst: Add no catalyst (water acts as a weak acid at high T) or a catalytic amount of Acetic Acid (0.1 mmol).

-

Irradiation: Heat at 150°C for 15–20 minutes .

-

Isolation: Extract the aqueous mixture with Ethyl Acetate, dry, and concentrate.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Temperature | Reflux (118°C) | Essential for ortho-substituted anilines. Lower temperatures lead to incomplete conversion and accumulation of the hemiaminal intermediate. |

| Stoichiometry | 1.1–1.2 eq Furan | A slight excess of the furan ensures complete consumption of the toxic xylidine amine. |

| Atmosphere | Inert (N₂/Ar) | Electron-rich pyrroles are prone to oxidative polymerization ("black tar") in air and light. |

| Acid Strength | Weak (AcOH) | Strong mineral acids (HCl) can cause rapid polymerization of the pyrrole product. Acetic acid provides the ideal pH (~2-3) for hydrolysis without degrading the product. |

Troubleshooting Guide

-

Problem: Reaction mixture turns into a black, viscous tar.

-

Cause: Oxidative polymerization or acid concentration too high.

-

Fix: Perform reaction under Nitrogen; reduce reaction time; try adding Sodium Acetate as a buffer.

-

-

Problem: Low yield/Incomplete conversion.

-

Cause: Steric hindrance of the 2,4-dimethyl group.

-

Fix: Increase reflux time to 4 hours; ensure 2,5-DMTHF is fresh (it degrades over time).

-

Workflow Visualization

Figure 2: Step-by-step process flow for the synthesis of N-(2,4-xylyl)pyrrole.

Safety & Compliance

-

2,4-Xylidine (CAS 95-68-1): Classified as a Carcinogen (Category 1B) and toxic by inhalation/skin contact. All weighing and handling must occur inside a fume hood. Double-gloving (Nitrile) is recommended.

-

2,5-Dimethoxytetrahydrofuran: Flammable liquid. Forms peroxides upon prolonged storage; test for peroxides before use if the bottle is old.

-

Waste Disposal: The aqueous waste from the reaction contains methanol and acetic acid; dispose of as organic solvent waste, not down the drain.

References

-

Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran, of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-tetrahydrofuran and of 1-phenyl-2-(acetamidomethyl)-pyrrole. Acta Chemica Scandinavica, 6, 667–670. Link

- Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to bio-active heterocycles: room temperature synthesis of pyrazoles and diazepines in aqueous medium. Tetrahedron Letters, 49(2), 397-400. (Context on aqueous/green heterocycle synthesis).

-

Török, B., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[1][5] Arkivoc, 2009(xiv), 181-190. Link

- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.

-

Banik, B. K., et al. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. PMC.[5] Link

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN105418476A - Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole - Google Patents [patents.google.com]

- 5. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Functionalization of N-Aryl Pyrroles: C2-Regioselective Protocols

Strategic Overview

Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

The functionalization of N-aryl pyrroles presents a unique challenge in heterocyclic chemistry. Unlike their N-alkyl or N-H counterparts, N-aryl pyrroles possess a sterically demanding and electronically conjugated substituent at the nitrogen. This creates a dichotomy:

-

Electronic Bias: The pyrrole ring is electron-rich, with the HOMO coefficient highest at the C2 (

) position , favoring electrophilic attack at C2. -

Steric/Conformational Interference: The N-aryl group, often twisted out of planarity to minimize

strain, can sterically shield the C2 position, potentially diverting reactivity to C3 (

This guide details three field-proven methodologies to lock selectivity at the C2 position , bypassing steric diversion through catalyst control and mechanistic exploitation.

Decision Matrix & Workflow

Before selecting a protocol, evaluate the substrate constraints using the following logic flow:

Figure 1: Strategic decision tree for selecting the optimal C2-functionalization pathway.

Protocol A: Pd-Catalyzed Direct C-H Arylation

Best for: Rapid generation of biaryl/heterobiaryl libraries without pre-functionalization (halogenation).

Mechanism & Rationale

This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The N-aryl group, while bulky, does not sufficiently block the C2 position from the palladium center. Crucially, the choice of catalyst dictates regioselectivity.[1]

-

Pd(II) Catalysts: Favor C2-arylation due to the electronic preference of the electrophilic palladation step.

-

Au(I) Catalysts: Conversely, often favor C3-arylation (a useful orthogonality to note).

Detailed Protocol

Target: 2-Phenyl-1-(p-tolyl)-1H-pyrrole

Reagents:

-

Substrate: 1-(p-tolyl)-1H-pyrrole (1.0 equiv)

-

Coupling Partner: Bromobenzene (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%) or SPhos (for hindered substrates)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster kinetics)

-

Solvent: Toluene (anhydrous) or DMA (for difficult substrates)

Step-by-Step:

-

Setup: In a glovebox or under a strict Argon stream, charge a dried Schlenk tube with Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.10 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Addition: Add 1-(p-tolyl)-1H-pyrrole (157 mg, 1.0 mmol) and Bromobenzene (188 mg, 1.2 mmol).

-

Solvation: Add anhydrous Toluene (5 mL) via syringe.

-

Reaction: Seal the tube and heat to 110 °C for 16–24 hours.

-

Checkpoint: The reaction mixture should turn dark brown/black (active Pd species).

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Critical Parameter:

-

Selectivity Switch: If C3-arylation byproducts are observed, switch the solvent to Pivalic Acid (AcOH/PivOH) or add a carboxylate additive (e.g., PivOH 30 mol%). The carboxylate assists the CMD step, tightening the transition state to the more acidic C2 proton.

Protocol B: Vilsmeier-Haack Formylation

Best for: Introducing a carbonyl handle (aldehyde) for subsequent olefination or reductive amination.

Mechanism & Rationale

N-aryl pyrroles are highly activated substrates for Electrophilic Aromatic Substitution (SEAr). The Vilsmeier reagent (chloroiminium ion) is a weak electrophile that is highly selective for the most electron-rich position (C2). Unlike Friedel-Crafts acylation, which requires Lewis acids that might degrade sensitive N-aryl moieties, Vilsmeier conditions are mild and self-validating.

Detailed Protocol

Target: 1-Phenyl-1H-pyrrole-2-carbaldehyde

Reagents:

-

Substrate: 1-Phenylpyrrole (1.0 equiv)

-

Reagent: POCl₃ (1.1 equiv)

-

Solvent/Reagent: DMF (3.0 equiv, excess acts as solvent/carrier)

-

Quench: Saturated NaOAc or NaHCO₃ solution.

Step-by-Step:

-

Reagent Formation: In a flame-dried flask under N₂, cool anhydrous DMF (3 mL) to 0 °C . Dropwise add POCl₃ (1.1 equiv) over 10 minutes. Stir for 30 mins at 0 °C to form the Vilsmeier salt (white precipitate or suspension).

-

Substrate Addition: Dissolve 1-phenylpyrrole (1.0 equiv) in minimal DMF (1 mL) and add it dropwise to the Vilsmeier salt at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Monitoring: TLC will show the consumption of the non-polar pyrrole and appearance of a polar, UV-active spot (iminium intermediate).

-

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (20 g). Neutralize carefully with saturated NaOAc solution (pH 7–8). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

-

Extraction: Extract with CH₂Cl₂ (3 x 20 mL). Wash organics with water and brine.

-

Yield: Typically >85% yield of exclusive C2-isomer.[2]

Protocol C: Regioselective Lithiation & Trapping

Best for: Introducing Alkyl, Silyl, or Iodo groups.

Mechanism & Rationale

While N-protecting groups like Boc or TIPS direct lithiation to C3 (via steric blocking) or C2 (via coordination), N-aryl groups are less coordinating. However, the acidity of the C2 proton (pKa ~23) allows for selective deprotonation using standard organolithiums, provided the temperature is strictly controlled to prevent isomerization or attack on the N-aryl ring.

Detailed Protocol

Target: 2-Iodo-1-phenyl-1H-pyrrole (Precursor for Suzuki Coupling)

Reagents:

-

Substrate: 1-Phenylpyrrole (1.0 equiv)

-

Base: n-BuLi (1.1 equiv, 2.5 M in hexanes)

-

Additive: TMEDA (1.1 equiv) - Essential for breaking BuLi aggregates.

-

Electrophile: Iodine (I₂) or alkyl halide.

-

Solvent: THF (anhydrous).

Step-by-Step:

-

Complexation: In a dried flask under Argon, dissolve 1-phenylpyrrole (1.0 mmol) and TMEDA (1.1 mmol) in THF (5 mL). Cool to -78 °C .

-

Lithiation: Add n-BuLi (1.1 mmol) dropwise over 10 minutes.

-

Note: Maintain temp < -70 °C. Stir for 1 hour at -78 °C.

-

-

Trapping: Dissolve Iodine (1.2 mmol) in THF (2 mL) and add it dropwise to the lithiated species at -78 °C.

-

Warming: Allow to warm to room temperature over 2 hours.

-

Quench: Add saturated Na₂S₂O₃ (thiosulfate) solution to quench excess iodine (color change from purple/brown to yellow/clear).

-

Isolation: Extract with ether, dry, and concentrate.

Comparative Data & Troubleshooting

Method Selection Table

| Feature | Pd-Catalyzed C-H | Vilsmeier-Haack | Lithiation-Trapping |

| Primary Product | 2-Arylpyrroles | 2-Formylpyrroles | 2-Iodo/Alkyl/Silyl |

| C2 Selectivity | High (>95:5) | Exclusive | Moderate to High* |

| Functional Group Tolerance | Excellent (Esters, Nitriles OK) | Good (Acid sensitive groups risk) | Low (No Carbonyls/Electrophiles) |

| Limiting Factor | Catalyst Cost | Limited to Formylation | Moisture Sensitivity |

*Lithiation selectivity degrades if the N-aryl group has ortho-directing substituents (e.g., OMe).

Troubleshooting Guide

-

Problem: Low yield in Pd-Catalyzed Arylation.

-

Solution: Add 30 mol% Pivalic Acid . This promotes the CMD mechanism, crucial for breaking the C-H bond in electron-rich heterocycles.

-

-

Problem: C2 vs C3 mixture in Lithiation.

-

Solution: Ensure temperature is -78 °C . Higher temperatures (-20 °C) allow thermodynamic equilibration, which may favor C3 or ring lithiation.

-

-

Problem: N-Aryl ring functionalization (side reaction).

-

Solution: Use Protocol A (Pd-catalysis). The C-H activation of the pyrrole ring is kinetically much faster than the benzene ring activation under these conditions.

-

References

-

Direct C2-arylation of N-acyl and N-aryl pyrroles with aryl halides under palladium c

- Source: Organic & Biomolecular Chemistry, 2012.

- Context: Establishes the baseline for Pd-c

-

Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C–H Aryl

- Source: Organic Letters, 2025 (Early Access/Recent).

- Context: Defines the ability to switch regioselectivity using specific phosphine ligands.

-

Regioselective Functionaliz

- Source: PapersFlow / General Review.

- Context: Overview of electrophilic substitution preferences (C2 vs C3).

-

Palladium-Catalyzed Direct Arylations of NH-Free Pyrrole and N-Tosylpyrrole.

- Source: ChemInform / European Journal of Organic Chemistry.

-

Context: Comparison of N-protecting group effects on regioselectivity.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrrole Derivatives

Topic: Removal of Unreacted 2,4-Dimethylaniline (2,4-DMA)

Executive Summary

This guide addresses the removal of 2,4-dimethylaniline (2,4-DMA) from pyrrole products, a common challenge following Paal-Knorr synthesis .

The core difficulty lies in the chemical similarity between the impurity and the product: both are electron-rich aromatic systems. However, they differ critically in basicity . 2,4-DMA is a weak base (

Critical Warning: Do not use concentrated mineral acids (e.g., 6M HCl) for this separation.[1] Strong acidic environments will cause the pyrrole product to polymerize into a "black tar," leading to total product loss.

Module 1: Acid-Base Extraction (The Standard Protocol)

Best For: Bulk removal of >90% of the aniline impurity.

The Science (Causality)

We utilize the

Protocol

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Ratio: 10 mL solvent per 1 g crude.

-

-

The Mild Acid Wash:

-

Prepare a 10% (w/v) Citric Acid solution (pH

2-3). -

Wash the organic layer 3 times with the citric acid solution.

-

Observation: The aniline moves to the aqueous layer as the ammonium citrate salt.

-

-

The Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual acid and water.

-

Drying: Dry over anhydrous

, filter, and concentrate.

Validation (Self-Check)

-

TLC Analysis: Spot the organic layer against authentic 2,4-DMA.

-

Stain: Use Ninhydrin . The aniline spot will turn red/purple upon heating. The pyrrole will not stain significantly with Ninhydrin but will turn pink/red with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1]

Module 2: Flash Chromatography (High Purity)

Best For: Final purification to >99% purity.[1]

The Science

Anilines possess a lone pair of electrons on the nitrogen that interacts strongly with the acidic silanols (Si-OH) on silica gel. This causes "streaking" or "tailing," where the impurity smears across the column, contaminating the pyrrole fractions.

Solution: We deactivate the silica using a volatile base (Triethylamine , TEA).[1]

Protocol

-

Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexanes).

-

Deactivation: Add 1% Triethylamine (TEA) to the slurry and pour the column.

-

Flushing: Flush the packed column with 2 column volumes of pure eluent (without TEA) to remove excess base.

-

Why? Excess TEA can sometimes co-elute with the product. The protons on the silica surface are now capped as ammonium salts.

-

-

Elution: Load your sample and run the column using your standard gradient (e.g., Hexanes/EtOAc).

-

Result: The 2,4-DMA will elute as a sharp band rather than a streak, likely separating cleanly from the pyrrole.

Module 3: Scavenging Resins (Polishing)

Best For: Late-stage drug candidates where chromatography is difficult; removing trace (<1%) amines.[1]

The Science

We use a solid-supported isocyanate or aldehyde resin. The unreacted aniline acts as a nucleophile, attacking the electrophilic resin. The impurity becomes covalently bound to the bead, which is then filtered off.

Protocol

-

Selection: Use a Polystyrene-Isocyanate resin (e.g., PS-Isocyanate).

-

Stoichiometry: Add 3 equivalents of resin relative to the estimated amount of 2,4-DMA impurity.

-

Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) at Room Temperature for 4-12 hours.

-

Filtration: Filter the mixture through a fritted funnel. The filtrate contains the pure pyrrole; the impurity stays on the filter paper.

Visualizing the Workflow

Figure 1: Purification Decision Logic

This flowchart guides you through the decision-making process based on the scale and stability of your specific pyrrole derivative.

Caption: Decision tree for selecting the optimal purification method based on pyrrole stability and impurity load.

Data Summary: 2,4-Dimethylaniline Properties

| Property | Value | Implication for Purification |

| Boiling Point | 214-218°C | Too high for simple evaporation; requires high-vac distillation. |

| Basicity ( | ~4.9 | Weak base.[1] Can be protonated by weak acids (Citric, Acetic).[1] |

| Solubility | Organic Solvents, Acidic Water | Allows for acid-base extraction. |

| TLC Visualization | UV active, Ninhydrin (+) | Easy to monitor separation from pyrrole (Ninhydrin -).[1] |

Frequently Asked Questions (FAQ)

Q1: My pyrrole product turned black after the acid wash. What happened? A: You likely experienced acid-catalyzed polymerization. Pyrroles are electron-rich and can attack each other in the presence of protons.

-

Fix: Switch from HCl to 10% Citric Acid or 0.5M Acetic Acid . Keep the extraction cold (0°C) and minimize contact time.[1]

Q2: I ran a column, but the aniline and pyrrole co-eluted. Why? A: Aniline "tails" on silica due to hydrogen bonding with silanols. This tail can overlap with your product.

-

Fix: Pre-equilibrate your column with 1% Triethylamine (TEA) in hexanes.[1] This neutralizes the silica surface.[2] Alternatively, use Basic Alumina instead of silica.

Q3: Can I just distill the aniline off? A: 2,4-DMA boils at ~214°C. Unless your pyrrole is very heavy (high MW) or you have a good vacuum (<1 mbar), co-distillation is likely.[1] Kugelrohr distillation might work if the pyrrole is solid and the aniline is liquid, but chemical removal is usually superior.

Q4: How do I confirm the impurity is gone without NMR? A: Perform a "co-spot" TLC.

-

Spot Pure Product.

-

Spot Authentic 2,4-DMA.

-

Spot a mixture of both.

-

Elute and stain with Ninhydrin . If your product lane shows any red/purple color at the Rf of the aniline, you still have impurity.

References

-

PubChem. (n.d.).[1] 2,4-Dimethylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.).[1] Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Oligomerization in Acidic Synthesis Conditions

Welcome to the technical support center dedicated to a persistent challenge in chemical and pharmaceutical synthesis: the unwanted formation of oligomers under acidic conditions. This guide is designed for researchers, scientists, and drug development professionals who encounter oligomeric impurities that compromise yield, complicate purification, and impact the efficacy of target molecules. Here, we move beyond simple protocols to explain the causal mechanisms behind oligomerization and provide robust, field-tested troubleshooting and prevention strategies.

Section 1: Understanding the Problem - The "Why" and "How" of Acid-Catalyzed Oligomerization

This section lays the foundational knowledge for diagnosing and solving oligomerization issues. Understanding the underlying chemical mechanisms is the first step toward rational control of your reaction.

Q1: What is oligomerization and why is it a critical problem in my synthesis?

A1: Oligomerization is a chemical process that combines a limited number of monomer units to form a short-chain polymer, or "oligomer." In the context of your synthesis, the "monomer" can be your starting material, your product, or a reactive intermediate.

This side reaction is a significant problem for several reasons:

-

Yield Reduction: Each molecule that forms an oligomer is one less molecule of your desired product.

-

Purification Complexity: Oligomers often have physical properties (e.g., polarity, solubility) similar to the target compound, making them difficult to remove by standard chromatographic or crystallization techniques.[1]

-

Altered Biological Activity: In drug development, oligomeric impurities can exhibit different toxicological or pharmacological profiles, posing a safety risk.

-

Process Inefficiency: The need for additional purification steps increases time and material costs, which is particularly problematic in industrial-scale production.[2]

Q2: What are the common mechanisms driving acid-catalyzed oligomerization?

A2: Under acidic conditions, oligomerization is typically initiated by the formation of a highly reactive, electrophilic intermediate. The specific pathway depends on the functional groups present in your molecule. The three most common mechanisms are carbocation-mediated polymerization, acid-catalyzed condensation, and hemiacetal/acetal formation.[3]

-

Carbocation-Mediated Pathway: This is prevalent during the acid-labile deprotection of groups like tert-butyloxycarbonyl (Boc) or in reactions involving alkenes. A strong acid generates a reactive carbocation (e.g., the tert-butyl cation) which, instead of being quenched, acts as a potent electrophile and alkylates a nucleophilic site on another molecule (e.g., electron-rich aromatic rings like Tryptophan or sulfur-containing residues like Methionine).[4][5] This initiates a chain reaction, leading to oligomer formation.

-

Condensation Pathway: Functional groups like carboxylic acids and alcohols can undergo acid-catalyzed intermolecular esterification to form dimers and higher-order oligomers.[3][6] Similarly, aldehydes and ketones can undergo aldol condensation.[3] The extent of these reactions increases with higher substrate concentration and lower water content.[6]

-

Hemiacetal/Acetal Formation: Carbonyls and alcohols can react under acidic conditions to form hemiacetals, which can then react with another alcohol to form an acetal, linking two molecules together.[3] This can continue, leading to oligomeric species.

Below is a diagram illustrating these primary mechanistic pathways.

Caption: Primary mechanisms of acid-catalyzed oligomerization.

Section 2: Troubleshooting Guide - "I see unexpected high MW species. What now?"

This section provides a systematic, question-driven approach to diagnose and resolve oligomerization issues observed during an experiment.

Symptom: My LC-MS analysis shows the desired product peak, but also a series of higher molecular weight (HMW) impurities with a repeating mass unit.

Q1: How do I definitively confirm these HMW species are oligomers?

A1: The key is in the mass spectrometry (MS) data. Oligomers will appear as a series of peaks separated by the mass of the monomer unit.

-

Diagnostic Step 1: Analyze the Mass Spectrum. Look for a pattern of [M+H]+, [2M+H]+, [3M+H]+, etc., where 'M' is the mass of your monomeric starting material or product.

-

Diagnostic Step 2: Check for Adducts. In cases of deprotection, the repeating unit might be the mass of your product plus the mass of an alkyl fragment from the protecting group. For example, during a Boc deprotection, you might see [Product + 56 Da]+, [Product + 2*56 Da]+, etc., corresponding to alkylation by a tert-butyl group (mass 57, minus H).[4][5]

Q2: I've confirmed oligomerization during my Boc deprotection step with trifluoroacetic acid (TFA). What are the most likely causes and immediate solutions?

A2: The primary cause is the generation of the reactive tert-butyl cation.[4] Your immediate goal is to trap this cation before it can react with your product.

-

Immediate Solution: Introduce Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to quench reactive electrophiles.[4][7] For trapping carbocations, triisopropylsilane (TIS) or water are highly effective.

-

Troubleshooting Action: Increase the amount of scavenger in your TFA "cleavage cocktail." A standard cocktail is 95% TFA, 2.5% Water, 2.5% TIS. If you are seeing alkylation, try increasing TIS to 5%.[8]

-

Verification: Re-run the deprotection with the modified cocktail and analyze the crude product by LC-MS. The intensity of the oligomer peaks should be significantly reduced.

-

Q3: I've added scavengers, but oligomerization persists. What other reaction parameters should I investigate?

A3: If scavengers are insufficient, the reaction conditions themselves are likely promoting the side reaction. Temperature and acid concentration are the next critical parameters to adjust.

-

Parameter 1: Temperature. Oligomerization rates are often highly sensitive to temperature.[9] Higher temperatures can increase the rate of side reactions more than the desired reaction.

-

Troubleshooting Action: Perform the deprotection or reaction at a lower temperature. If you are running at room temperature, try 0 °C.

-

-

Parameter 2: Acid Concentration & Type. The strength and concentration of the acid dictate the concentration of reactive intermediates.[9][10]

-

Troubleshooting Action: Reduce the concentration of the acid. If using pure TFA, try diluting it in a suitable solvent like dichloromethane (DCM). Alternatively, switch to a milder acid. For some Boc deprotections, 4M HCl in dioxane can be effective and less prone to certain side reactions.[11]

-

-

Parameter 3: Reaction Time. Prolonged exposure to strong acid can increase the likelihood of side reactions.

-

Troubleshooting Action: Monitor the reaction closely (e.g., by HPLC) and quench it as soon as the starting material is consumed.

-

The following workflow diagram summarizes the troubleshooting process.

Caption: Troubleshooting workflow for oligomerization.

Section 3: Proactive Strategies - Designing Your Synthesis for Success

The most effective way to deal with oligomerization is to prevent it from happening in the first place. This section focuses on strategic choices during reaction design.

Q1: What are "scavengers," and how do I choose the right one for my reaction?

A1: Scavengers, or cation traps, are nucleophilic reagents added to a reaction to intercept reactive electrophiles (like carbocations) before they can cause unwanted side reactions such as oligomerization or alkylation of sensitive functional groups.[4][7] The choice of scavenger depends on the specific carbocation being generated and the sensitive residues in your molecule.

| Scavenger | Target Reactive Species | Typical Application / Protects |

| Water (H₂O) | General purpose, hard carbocations (tert-butyl) | General use in TFA cocktails |

| Triisopropylsilane (TIS) | Hard carbocations, reduces trityl groups | Protecting Trp, Met, Cys during Boc/Trt cleavage |

| Thioanisole | Soft carbocations (benzyl-type) | Protecting Trp, Met during cleavage of benzyl-type PGs |

| 1,2-Ethanedithiol (EDT) | Trityl and other soft cations | Cleavage from resins, protecting Trp |

| Anisole | General aromatic electrophilic substitution | Protecting Tyr, Trp from alkylation |

Authoritative Insight: A combination of scavengers is often most effective. A "global" scavenger like water or TIS handles the bulk carbocations, while a more specific scavenger like thioanisole can protect particularly sensitive residues.

Q2: How can I use protecting groups strategically to prevent oligomerization?

A2: A well-designed protecting group strategy is fundamental to complex synthesis and can preemptively block sites prone to acid-catalyzed side reactions. The concept of "orthogonal protection" is key here.[2][12]

-

Orthogonal Strategy: Use protecting groups that are removed under different, non-interfering conditions.[13] For example, if you are performing an acid-catalyzed reaction elsewhere in the molecule, protect sensitive amines with a base-labile Fmoc group instead of an acid-labile Boc group. This ensures the amine remains masked and non-nucleophilic during the acidic step, preventing it from participating in oligomerization.[13]

-

Protecting Side Chains: In peptide synthesis, acid-sensitive side chains (like Trp, Met, Tyr) are protected with groups that are cleaved only under the final, strong-acid conditions, preventing them from being alkylated by carbocations generated during intermediate Boc-deprotection steps.[5]

Section 4: Analytical Workflows - Detection and Quantification

Reliable detection and quantification of oligomeric impurities are essential for process optimization and quality control.

Q1: What is the best analytical method for identifying and quantifying oligomers?

A1: The combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard.[7][14] HPLC separates the oligomers from the main product and from each other based on size and polarity, while MS provides the mass information needed for positive identification.[15]

Protocol: General HPLC-MS Method for Oligomer Analysis

This protocol provides a starting point for developing a method to resolve oligomeric species.

-

Column Selection:

-

A C18 reversed-phase column is a versatile starting point. For resolving oligomers that differ only by the number of repeating units, a column with a long carbon chain and high surface area is often beneficial.

-

Expert Tip: If your oligomers are very polar, consider an aqueous C18 or a polar-embedded column.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. TFA often provides sharper peaks for peptides but can cause ion suppression in the MS.

-

Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

-

-

Gradient Elution:

-

Oligomers typically elute after the monomer. A shallow gradient is required to resolve species that are close in polarity.

-

Initial Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and hold for 2-3 minutes to ensure good binding of all components.

-

Elution: Program a long, shallow gradient (e.g., 5% to 65% B over 30-40 minutes).

-

Wash Step: Include a high-organic wash (e.g., ramp to 95% B) at the end of the run to elute any highly retained, larger oligomers.

-

-

MS Detector Settings:

-

Mode: Use Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: Set a wide scan range to ensure you capture the expected masses of your monomer and several oligomeric species (e.g., 100 to 2000 m/z).

-

Data Analysis: Extract ion chromatograms (EICs) for the expected m/z values of the monomer [M+H]+, dimer [2M+H]+, trimer [3M+H]+, and any expected adducts (e.g., [M+56+H]+). This will confirm their presence and retention times.

-

-

Quantification:

-

Quantification can be performed using the peak areas from the UV chromatogram (if chromophores are present) or the EICs from the MS.[16] For accurate quantification, response factors for each oligomer should ideally be determined using isolated standards, though relative quantification by peak area percentage is common for impurity profiling.

-

Section 5: Frequently Asked Questions (FAQs)

Q1: Can the amount of water in my reaction mixture affect oligomerization? A1: Absolutely. Water can play a dual role. In condensation reactions like esterification, excess water can shift the equilibrium away from the oligomeric products (Le Chatelier's principle).[3] However, in carbocation-mediated reactions (e.g., Boc deprotection), water can act as a beneficial scavenger, quenching reactive cations to form harmless alcohols like tert-butanol.[4] The optimal water content is system-dependent.

Q2: Are solid acid catalysts a good way to avoid oligomerization? A2: They can be. Solid acid catalysts, like zeolites or acid-functionalized resins, can offer better control and selectivity compared to homogeneous acids.[17][18][19] By confining the reaction to active sites within a porous structure, they can sometimes disfavor the formation of bulky oligomers.[19] However, they can also suffer from deactivation and may still produce oligomers depending on the reaction conditions.[17]

Q3: My starting material is degrading into oligomers upon storage. How can I prevent this? A3: This suggests your material is unstable, potentially in the presence of trace acid or moisture. Store the material under inert gas (argon or nitrogen), in a desiccator to exclude moisture, and at low temperatures. If the material is inherently acidic or can auto-catalyze, it may need to be purified immediately before use or stored as a more stable salt or protected derivative.

References

-

Butene Oligomerization by Phosphoric Acid Catalysis: Separating the Effects of Temperature and Catalyst Hydration on Product Selectivity. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Mechanisms of acid-catalyzed oligomeric growth by (a) esterification,... ResearchGate. Available at: [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

-

HPLC of oligosaccharides: New developments in detection and peak identification. Piet Daas. Available at: [Link]

-

Effects of transport limitations on rates of acid-catalyzed alkene oligomerization. Nature. Available at: [Link]

-

Protecting group. Wikipedia. Available at: [Link]

-

Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. Available at: [Link]

-

Protecting Groups in Organic Synthesis. ChemTalk. Available at: [Link]

-

Distinct Oligomerization of Lactic Acid in Aqueous Microdroplets. ACS Publications. Available at: [Link]

-

Dilute Acid Hydrolysis of Oligomers in Hydrothermal Pretreatment Hydrolyzate into Monomers with High Yields. eScholarship.org. Available at: [Link]

-

Butene Oligomerization by Phosphoric Acid Catalysis: Separating the Effects of Temperature and Catalyst Hydration on Product Selectivity. ResearchGate. Available at: [Link]

-

Controlling the Oligomerization State of Aβ-Derived Peptides with Light. Journal of the American Chemical Society. Available at: [Link]

-

Protecting Groups. University of Illinois. Available at: [Link]

-

Chemical control of peptide material phase transitions. RSC Publishing. Available at: [Link]

-

Chemical control of peptide material phase transitions. NSF Public Access Repository. Available at: [Link]

-

Amino Acid-Protecting Groups. ACS Publications. Available at: [Link]

-

Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts. MDPI. Available at: [Link]

-

Protective Groups. Organic Chemistry Portal. Available at: [Link]

-

High-Temperature Conversion of Olefins to Liquid Hydrocarbons on γ-Al2O3. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Quantitation in the analysis of oligomers by HPLC with ELSD. ResearchGate. Available at: [Link]

-

Peptide oligomers from ultra-short peptides using sortase. PMC. Available at: [Link]

-

Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. ACS Omega. Available at: [Link]

-

Radical scavengers | Preventing polymerization. Wako. Available at: [Link]

-

Peptide synthesis troubleshooting. Reddit. Available at: [Link]

-

The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. PMC. Available at: [Link]

-

Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. Queensland Alliance for Environmental Health Sciences. Available at: [Link]

-

Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. MDPI. Available at: [Link]

-

Effects of transport limitations on rates of acid-catalyzed alkene oligomerization. Nature Communications. Available at: [Link]

-

Acid-catalyzed hydrolysis: Significance and symbolism. ScienceDirect. Available at: [Link]

-

Oligonucleotide Analysis: Practical Techniques and Method Development Optimization for HPLC. Agilent. Available at: [Link]

- Process for the synthesis of acrylic acid oligomer. Patents.

-

The Significance of Acid/Base Properties in Drug Discovery. PMC. Available at: [Link]

-

Oligomerization of Silicic Acids in Neutral Aqueous Solution: A First-Principles Investigation. Semantic Scholar. Available at: [Link]

-

Acid‐Catalyzed RNA‐Oligomerization from 3',5'‐cGMP. PMC. Available at: [Link]

-

DJ-1 Acts as a Scavenger of α-Synuclein Oligomers and Restores Monomeric Glycated α. PMC. Available at: [Link]

-

Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. Hindawi. Available at: [Link]

-

Mechanism of the Polymerization of Olefins by Acid Catalysts. Industrial & Engineering Chemistry. Available at: [Link]

-

Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

-

Role and mechanism of ROS scavengers in alleviating NLRP3-mediated inflammation. IUBMB Life. Available at: [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

-

Scavenger receptors in host defense: from functional aspects to mode of action. PMC. Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]

-

The significance of acid/base properties in drug discovery. Chemical Society Reviews. Available at: [Link]

-

Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. escholarship.org [escholarship.org]

- 11. reddit.com [reddit.com]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 13. Protective Groups [organic-chemistry.org]

- 14. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]

- 15. pietdaas.nl [pietdaas.nl]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of transport limitations on rates of acid-catalyzed alkene oligomerization - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00285C [pubs.rsc.org]

Validation & Comparative

A Researcher's Guide to 13C NMR Assignments for 2,4-Dimethylphenyl Substituted Pyrroles: A Comparative Analysis

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. Among the plethora of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of a molecule. However, for complex aromatic systems such as 2,4-dimethylphenyl substituted pyrroles, the assignment of 13C NMR signals can be a non-trivial task, often requiring a multi-pronged analytical approach. This guide provides an in-depth comparison of methodologies for the accurate assignment of 13C NMR spectra for this class of compounds, supported by experimental data and field-proven insights.